

CCT369260 Molecular Glue: A Technical Guide to BCL6 Degradation

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Compound of Interest

Compound Name: CCT369260

Cat. No.: B2406010

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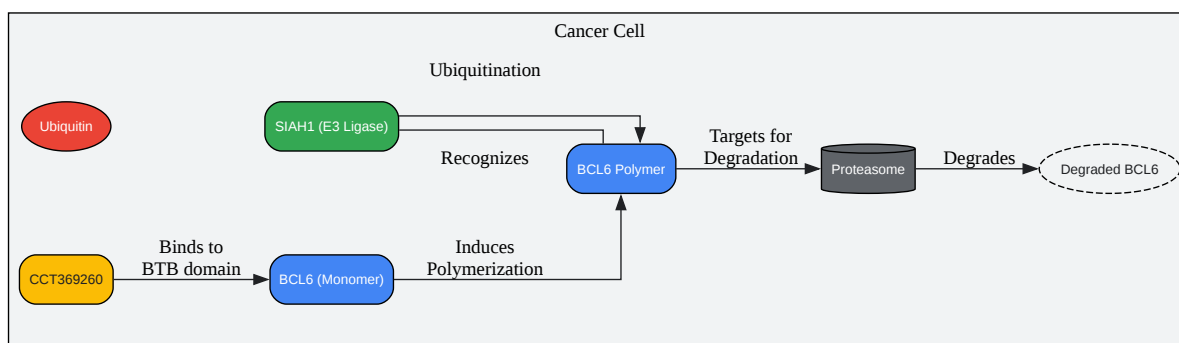
For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT369260 is a novel benzimidazolone-derived molecular glue degrader that potently and selectively induces the degradation of the transcriptional repressor B-cell lymphoma 6 (BCL6). [1] This document provides an in-depth technical overview of the core mechanism of action of **CCT369260**, including its effects on signaling pathways, quantitative data from key experiments, and detailed experimental methodologies. The information presented is intended to support further research and development of BCL6-targeting therapeutics.

Core Mechanism of Action: Induced Polymerization and Proteasomal Degradation

CCT369260 functions as a molecular glue by inducing the homo-polymerization of the BCL6 protein. [2][3] This drug-induced polymerization creates a neo-substrate that is subsequently recognized and targeted for ubiquitination by the E3 ubiquitin ligase SIAH1. [2] Following polyubiquitination, the BCL6 polymer is degraded by the proteasome, leading to the depletion of cellular BCL6 levels. This targeted degradation of BCL6 alleviates its repressive effects on genes involved in cell cycle control, apoptosis, and differentiation, thereby inhibiting the proliferation of BCL6-dependent cancer cells. [4][5]



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Diagram 1: CCT369260 Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data for **CCT369260** from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Activity

Parameter	Value	Cell Line/Assay	Reference
IC50 (BCL6 Inhibition)	520 nM	TR-FRET Assay	[6][7][8]
DC50 (BCL6 Degradation)	49 nM	OCI-Ly1	[8]
62 nM	Karpas 422	[8]	
90 nM	SU-DHL-4	[8]	
GI50 (Cell Growth Inhibition)	27 nM	KARPAS 422	
35 nM	OCI-Ly1	[8]	
92 nM	SU-DHL-4	[8]	
1610 nM	OCI-Ly3 (BCL6 low)	[8]	

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics

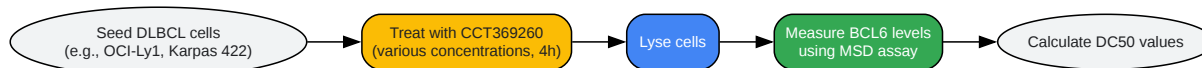
Parameter	Value	Animal Model	Reference
Oral Bioavailability	54%	Balb/c mice	[6][7]
Clearance (CL)	20 mL/min/kg	Balb/c mice	[6][7]
In Vivo BCL6 Degradation	Significant decrease up to 10h	OCI-Ly1 Xenograft (SCID mice)	[6][7]
Dose for In Vivo PD Study	15 mg/kg (single dose, p.o.)	OCI-Ly1 Xenograft (SCID mice)	[6][7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and characterization of **CCT369260**.

BCL6 Degradation Assay (Meso Scale Discovery)

This assay quantifies the degradation of endogenous BCL6 protein in cells following compound treatment.



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Diagram 2: BCL6 Degradation Assay Workflow.

Protocol:

- **Cell Culture:** Diffuse large B-cell lymphoma (DLBCL) cell lines such as OCI-Ly1 and Karpas 422 are cultured under standard conditions.
- **Compound Treatment:** Cells are treated with a serial dilution of **CCT369260** or a vehicle control (e.g., DMSO) for 4 hours at 37°C.[9]
- **Cell Lysis:** After treatment, cells are harvested and lysed to extract total protein.
- **MSD Assay:** BCL6 protein levels are quantified using a Meso Scale Discovery (MSD) electrochemiluminescence assay, following the manufacturer's instructions.
- **Data Analysis:** The concentration of **CCT369260** that results in 50% degradation of BCL6 (DC50) is calculated from the dose-response curve.

Fluorescence Polarization (FP) Assay for BCL6 Inhibition

This assay is used to determine the inhibitory activity of compounds on the BCL6 protein-protein interaction with its corepressors.

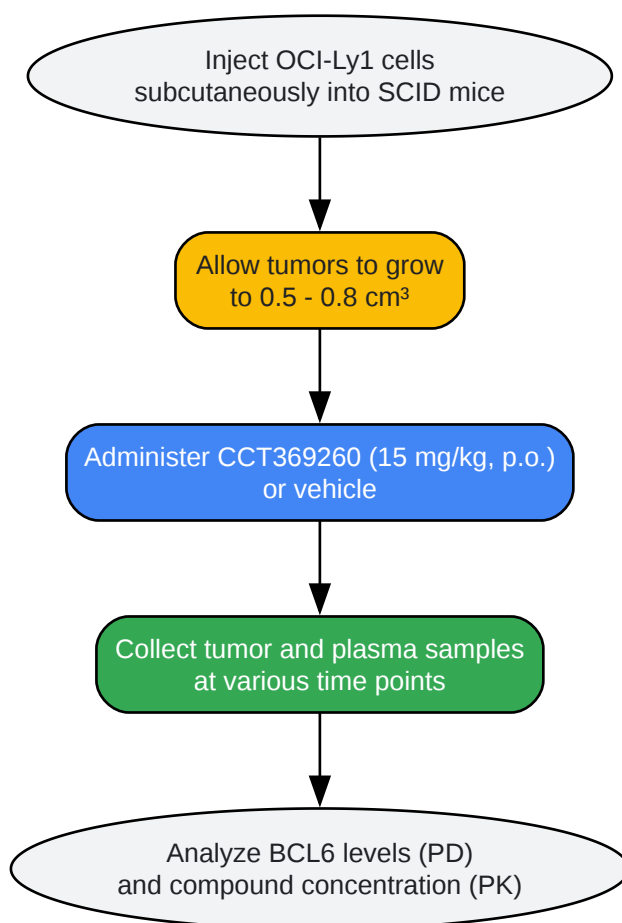
Protocol:

- **Reagents:**
 - Purified recombinant BCL6 protein.

- A fluorescently labeled peptide derived from a BCL6 corepressor (e.g., SMRT or BCOR).
- Assay buffer (e.g., 20 mM Tris pH 8.5, 1 mM EDTA, 0.01 mg/ml bovine serum albumin).
[10]
- Assay Setup: The assay is performed in a 96-well or 384-well black plate.
- Reaction Mixture: A reaction mixture containing the purified BCL6 protein and the fluorescently labeled peptide is prepared.
- Compound Addition: Test compounds, including **CCT369260**, are added at various concentrations.
- Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- Measurement: Fluorescence polarization is measured using a suitable plate reader.
- Data Analysis: The IC50 value, representing the concentration of the inhibitor required to displace 50% of the fluorescent peptide, is calculated.

OCI-Ly1 Xenograft Mouse Model

This in vivo model is used to assess the pharmacokinetic and pharmacodynamic properties of **CCT369260**.



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Diagram 3: OCI-Ly1 Xenograft Model Workflow.

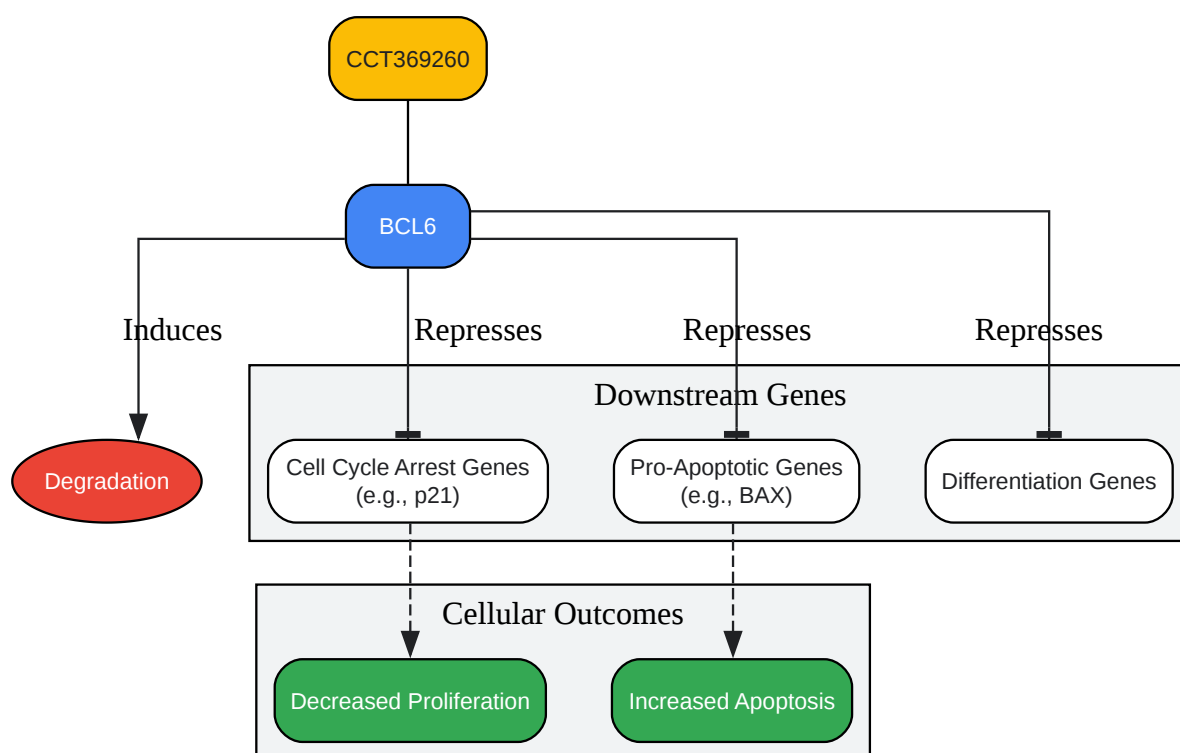
Protocol:

- Cell Implantation: Female severe combined immunodeficient (SCID) mice are subcutaneously injected with 1×10^7 OCI-Ly1 cells.[11]
- Tumor Growth: Tumors are allowed to grow to a volume of 0.5 to 0.8 cm³. [11]
- Dosing: Mice are administered a single oral dose of **CCT369260** (15 mg/kg) or a vehicle control.[6][7]
- Sample Collection: Tumor and plasma samples are collected at various time points post-dose (e.g., 0.5, 2, 4, 6, 10, 12, 16, and 24 hours).[11]

- Pharmacokinetic (PK) Analysis: The concentration of **CCT369260** in plasma and tumor samples is determined by a suitable analytical method (e.g., LC-MS/MS).
- Pharmacodynamic (PD) Analysis: BCL6 protein levels in the tumor lysates are quantified by methods such as Western blotting or capillary electrophoresis and normalized to a loading control (e.g., GAPDH).[11]

Signaling Pathway

CCT369260-mediated degradation of BCL6 impacts downstream signaling pathways that are crucial for the survival and proliferation of DLBCL cells. BCL6 is a master transcriptional repressor that inhibits the expression of genes involved in key cellular processes.



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Diagram 4: BCL6 Signaling Pathway and Impact of **CCT369260**.

By inducing the degradation of BCL6, **CCT369260** leads to the de-repression of BCL6 target genes. This results in the upregulation of genes that promote cell cycle arrest, apoptosis, and differentiation, ultimately leading to the inhibition of tumor growth.

Conclusion

CCT369260 represents a promising molecular glue degrader that effectively targets BCL6 for proteasomal degradation. Its potent in vitro and in vivo activity against BCL6-dependent lymphoma models highlights its therapeutic potential. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further optimization of this and similar molecules could lead to the development of novel and effective treatments for patients with BCL6-driven malignancies.

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